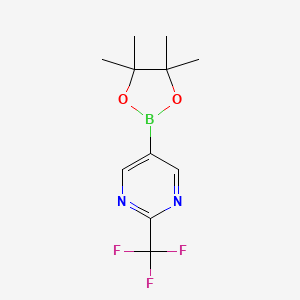
1-(4-bromophenyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-1,4-diazepane, also known as 4-bromophenyl-1,4-diazepane, is a heterocyclic organic compound with a five-membered ring structure and two nitrogen atoms. It is a versatile platform molecule that has been widely utilized in the synthesis and study of organic compounds, drug development, and biochemistry. In
科学研究应用
1-(1-(4-bromophenyl)-1,4-diazepanel)-1,4-diazepane has been used for the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and drugs. It has also been used in the study of biological systems and in the development of new drugs. For example, it has been used as a building block for the synthesis of novel antifungal agents, antiviral agents, and anti-cancer agents.
作用机制
The mechanism of action of 1-(1-(4-bromophenyl)-1,4-diazepanel)-1,4-diazepane is not fully understood. However, it is believed to interact with the active sites of enzymes and other proteins, thus altering their activity. It has also been suggested that it can interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(4-bromophenyl)-1,4-diazepanel)-1,4-diazepane are not fully understood. However, it has been suggested that it can alter the activity of enzymes and proteins, leading to changes in the metabolism of cells. It has also been suggested that it can interact with DNA and RNA, leading to changes in gene expression.
实验室实验的优点和局限性
1-(1-(4-bromophenyl)-1,4-diazepanel)-1,4-diazepane has been widely used in laboratory experiments due to its versatile synthetic applications and its ability to interact with proteins and DNA. However, it is important to note that it is a highly toxic compound and should be handled with care. Additionally, its effects on biochemical and physiological processes are not fully understood, and further research is needed to elucidate its precise mechanism of action.
未来方向
1-(1-(4-bromophenyl)-1,4-diazepanel)-1,4-diazepane has a wide range of potential applications in the fields of organic synthesis, drug development, and biochemistry. Future research should focus on elucidating its precise mechanism of action, exploring its potential applications in drug development, and investigating its effects on biochemical and physiological processes. Additionally, further research should be conducted to explore the potential toxicity of the compound and its potential side effects.
合成方法
1-(1-(4-bromophenyl)-1,4-diazepanel)-1,4-diazepane can be synthesized through a variety of methods. One method involves the preparation of a diazonium salt from 4-bromophenol and subsequent reaction with an amine. Another method involves the condensation of 4-bromophenol with an aromatic aldehyde in the presence of an acidic catalyst. A third method involves the reaction of 4-bromophenol with an alkyl halide in the presence of a base.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromophenyl)-1,4-diazepane involves the reaction of 4-bromobenzaldehyde with ethylenediamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": ["4-bromobenzaldehyde", "ethylenediamine", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "water"], "Reaction": ["Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and ethylenediamine (2.0 equiv) in methanol and reflux the mixture for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (2.0 equiv) in small portions with stirring.", "Step 3: After the addition is complete, reflux the mixture for an additional 24 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (10% w/v) dropwise until the pH is acidic.", "Step 5: Extract the product with dichloromethane and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 7: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 8: Obtain the target compound as a white solid."] } | |
CAS 编号 |
868064-61-3 |
分子式 |
C11H15BrN2 |
分子量 |
255.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



